molecular formula C16H11FN4S2 B2419146 6-[(3-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-85-2

6-[(3-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2419146
CAS RN: 868966-85-2
M. Wt: 342.41
InChI Key: BVXYOUOJQXYQDB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methylsulfanyl group, a thiophenyl group, and a triazolopyridazine group. These groups could potentially give the compound a variety of interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl group would likely introduce some degree of polarity to the molecule, while the triazolopyridazine group would likely contribute to the compound’s aromaticity .


Physical And Chemical Properties Analysis

Some general properties can be predicted based on the compound’s structure. For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity. The compound’s solubility would depend on the balance between its polar and nonpolar groups .

Scientific Research Applications

Biological Properties

Pyridazine derivatives, including compounds similar to 6-[(3-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, have demonstrated significant biological activities. These activities include anti-tumor and anti-inflammatory effects. Studies have involved the synthesis and characterization of related compounds through techniques like NMR, IR, mass spectral studies, and X-ray diffraction ((Sallam et al., 2021)).

Antiviral Activity

Research has shown that derivatives of the pyridazine class possess antiviral properties. For instance, studies on triazolo[4,3-b]pyridazine derivatives indicated promising activity against the Hepatitis A virus (HAV), highlighting the potential of such compounds in antiviral drug development ((Shamroukh & Ali, 2008)).

Pharmaceutical Importance

Heterocyclic compounds like pyridazine analogs are significant in medicinal chemistry. They've been synthesized and analyzed for various pharmaceutical properties, including the study of their molecular structure and intermolecular interactions, which are crucial for understanding their pharmaceutical applications ((Sallam et al., 2021)).

Anti-Diabetic Potential

There has been research into the development of anti-diabetic medications using triazolo-pyridazine derivatives. For instance, a study focused on synthesizing and evaluating compounds for Dipeptidyl peptidase-4 (DPP-4) inhibition, a mechanism crucial in treating diabetes ((Bindu, Vijayalakshmi, & Manikandan, 2019)).

Anxiolytic and Sedative Properties

Some triazolo[4,3-b]pyridazine derivatives have been studied for their potential use as anxiolytic agents. These compounds have shown effectiveness in various tests predictive of anxiolytic activity, representing a new class of compound with implications in mental health treatment ((Albright et al., 1981)).

Antioxidant and Anticancer Properties

Triazolo-thiadiazoles, a class closely related to triazolo[4,3-b]pyridazine, have been studied for their antioxidant and anticancer activities. These compounds, including their in vitro antioxidant properties and cytotoxic effects on cancer cell lines, demonstrate the diverse therapeutic potential of this chemical class ((Sunil et al., 2010)).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research might focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

properties

IUPAC Name

6-[(3-fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4S2/c17-12-4-1-3-11(9-12)10-23-15-7-6-14-18-19-16(21(14)20-15)13-5-2-8-22-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXYOUOJQXYQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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